

# Unveiling the Selectivity of FGFR1 Inhibitor-6: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | FGFR1 inhibitor-6 |           |
| Cat. No.:            | B15578342         | Get Quote |

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity of "**FGFR1 inhibitor-6**," identified as the potent and selective irreversible covalent inhibitor PRN1371, with other kinases. Experimental data and methodologies are presented to offer a clear perspective on its selectivity.

### **Executive Summary**

PRN1371 is a highly potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, targeting FGFR1, FGFR2, FGFR3, and FGFR4. Its irreversible covalent binding mechanism contributes to its sustained target inhibition. Kinome-wide screening reveals a high degree of selectivity for the FGFR family, with minimal off-target activity against a broad panel of other kinases. This high selectivity is a critical attribute, potentially translating to a more favorable safety profile in therapeutic applications by minimizing off-target effects.

## **Kinase Cross-Reactivity Profile**

The selectivity of PRN1371 was assessed against a large panel of kinases. The following table summarizes the biochemical potency of PRN1371 against the FGFR family and other notable kinases.



| Kinase Target | IC50 (nM)                 | Reference |
|---------------|---------------------------|-----------|
| FGFR1         | 0.6                       | [1][2]    |
| FGFR2         | 1.3                       | [1][2]    |
| FGFR3         | 4.1                       | [1][2]    |
| FGFR4         | 19.3                      | [1][2]    |
| CSF1R         | 8.1                       | [1][2]    |
| VEGFR2        | >1000                     | [3]       |
| SRC           | No significant inhibition | [4]       |
| YES           | No significant inhibition | [4]       |

Table 1: Biochemical IC50 values of PRN1371 against a selection of kinases. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.

A broader kinome-wide biochemical profiling of PRN1371 against 251 different kinases demonstrated that only the FGFR family (FGFR1-4) and Colony-Stimulating Factor 1 Receptor (CSF1R) were potently inhibited[2]. At a concentration of 1 μM, PRN1371 showed over 90% inhibition of only these five kinases, highlighting its exceptional selectivity[3]. In contrast, other covalent pan-FGFR inhibitors like FIIN-2 and TAS-120 have been shown to form covalent adducts with and inhibit SRC family kinases, a cross-reactivity not observed with PRN1371[4].

## **Comparative Analysis with Other FGFR Inhibitors**

To provide context for the selectivity of PRN1371, the following table compares its activity with other known FGFR inhibitors.



| Inhibitor                 | FGFR1 IC50 (nM) | Notable Off-Target<br>Kinases               | Reference |
|---------------------------|-----------------|---------------------------------------------|-----------|
| PRN1371                   | 0.6             | CSF1R                                       | [1][2]    |
| FIIN-2                    | 3.09            | SRC, YES                                    | [4]       |
| TAS-120 (Futibatinib)     | 1.8             | SRC, YES                                    | [4]       |
| Infigratinib (BGJ398)     | 0.9             | >40-fold selective for FGFR vs VEGFR2       | [5]       |
| AZD4547<br>(Fexagratinib) | 0.2             | Weaker activity<br>against FGFR4,<br>VEGFR2 | [5]       |

Table 2: Comparison of FGFR1 IC50 and notable off-target kinases for selected FGFR inhibitors.

# **Signaling Pathway and Experimental Workflow**

To visualize the biological context and the methods used to assess inhibitor activity, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Unveiling the Selectivity of FGFR1 Inhibitor-6: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578342#fgfr1-inhibitor-6-cross-reactivity-with-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com